Product packaging for Linderatin(Cat. No.:)

Linderatin

Cat. No.: B1197697
M. Wt: 394.5 g/mol
InChI Key: GHISAUFWVUOBIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Linderatin is a naturally occurring meroterpene compound first isolated from the leaves of Lindera umbellata , a plant known for its aromatic and medicinal properties . Structurally, this compound is classified as a dihydrochalcone derivative, featuring a unique combination of phenolic and terpenoid elements . This rare phytochemical is of significant interest in research due to its complex structure and reported biological activities, which include cytotoxic effects against certain cancer cell lines, making it a candidate for investigative pharmacology and drug discovery efforts . The compound can be synthesized via a route involving a Hoesch reaction between hydrocinnamonitrile and phloroglucinol, followed by treatment with a terpene such as α-phellandrene . This product is labeled "For Research Use Only" (RUO). RUO products are intended solely for laboratory research purposes and are not to be used as diagnostic reagents, therapeutics, or for any clinical, in vivo, or human use . They are not manufactured or tested under the regulatory controls required for medical devices or pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H30O4 B1197697 Linderatin

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H30O4

Molecular Weight

394.5 g/mol

IUPAC Name

3-phenyl-1-[2,4,6-trihydroxy-3-(3-methyl-6-propan-2-ylcyclohex-2-en-1-yl)phenyl]propan-1-one

InChI

InChI=1S/C25H30O4/c1-15(2)18-11-9-16(3)13-19(18)23-21(27)14-22(28)24(25(23)29)20(26)12-10-17-7-5-4-6-8-17/h4-8,13-15,18-19,27-29H,9-12H2,1-3H3

InChI Key

GHISAUFWVUOBIR-UHFFFAOYSA-N

SMILES

CC1=CC(C(CC1)C(C)C)C2=C(C(=C(C=C2O)O)C(=O)CCC3=CC=CC=C3)O

Canonical SMILES

CC1=CC(C(CC1)C(C)C)C2=C(C(=C(C=C2O)O)C(=O)CCC3=CC=CC=C3)O

Synonyms

linderatin

Origin of Product

United States

Advanced Methodologies for Linderatin Isolation and Dereplication

Strategic Extraction Techniques from Botanical Sources (e.g., Lindera umbellata Thunb.)

The initial step in obtaining linderatin from plant material involves strategic extraction. This process aims to liberate the compound from the plant matrix using suitable solvents. For this compound, plant sources such as Lindera umbellata Thunb. are utilized. naturalproducts.netpatentbuddy.comresearchgate.net Extraction methods typically involve contacting the plant material with a solvent. The plant-to-solvent ratio can range from approximately 1:1 to 1:20. google.com The extraction temperature can vary from ambient temperature up to the boiling point of the solvent. google.com Contact time between the plant material and the solvent can range from about 30 minutes to 72 hours. google.com Following extraction, a solid/liquid separation step, such as filtration or centrifugation, is performed to separate the liquid extract from the solid plant residue. google.com The resulting liquid extract may be dried by complete evaporation of the solvent or concentrated. google.com An extract obtained through extraction, solid/liquid separation, and drying can contain this compound at a mass fraction between 0.1 and 30 g per 100 g of dry matter. google.com If the extract is kept in solution, the dry matter content can be between 0.1 and 80 g per 100 ml. google.com

Chromatographic Separation Research Methodologies for this compound Enrichment

Chromatographic techniques are crucial for enriching and purifying this compound from crude plant extracts. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Preparative High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of natural products. knauer.netresearchgate.net In HPLC, the separation is based on the distribution of the analyte between a mobile phase (liquid) and a stationary phase (packing material in a column). knauer.netresearchgate.net Different components of a sample are retained on the stationary phase to varying degrees, causing them to elute at different times. knauer.net Preparative HPLC is specifically employed to isolate larger quantities of purified compounds. knauer.net The separation efficiency in HPLC is influenced by factors such as the column inner diameter, column length, and the type and particle size of the stationary phase material. knauer.net Various stationary phases are available for different separation mechanisms, including reversed-phase, normal-phase, size exclusion, and others. knauer.net The choice of mobile phase composition is critical and can be delivered isocratically (constant composition) or using a gradient (changing composition). knauer.netresearchgate.net Impurities in the mobile phase can negatively impact separation, particularly in gradient elution. sigmaaldrich.com

Spectroscopic and Computational Dereplication Protocols for Novel this compound Analogues

Spectroscopic and computational methods play a vital role in the dereplication and characterization of this compound and potential novel analogues. Dereplication involves rapidly identifying known compounds within a complex mixture, thus saving time and resources in the isolation process.

Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are fundamental for determining the structure of isolated compounds. nih.gov NMR provides detailed information about the carbon-hydrogen framework and functional groups of a molecule, while MS provides information about its molecular weight and fragmentation pattern. nih.gov For example, the structure of this compound has been determined based on chemical and spectroscopic evidence, including 1D and 2D-NMR spectra. researchgate.net

Computational methods, often used in conjunction with spectroscopic data, aid in structure elucidation and the prediction of molecular properties. innovationnewsnetwork.comhzdr.dehzdr.de Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to complement experimental spectroscopic data, including vibrational spectra. hzdr.dersc.org These computational approaches can assist in confirming proposed structures and understanding the electronic and steric influences on molecular conformation, which is particularly relevant for compounds exhibiting atropisomerism, such as this compound derivatives. acs.orgacs.org Computational spectroscopy involves the in silico prediction of molecular spectroscopic properties. wiley.com These methods are valuable for analyzing functional compounds and can help in bridging the gap between experimental observations and theoretical understanding of molecular behavior. innovationnewsnetwork.comrsc.org

In Depth Stereochemical Elucidation and Conformational Analysis of Linderatin and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Determination

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecular structures, providing detailed information about the connectivity and spatial arrangement of atoms. numberanalytics.comresearchgate.netfrontiersin.org For complex natural products like Linderatin, high-resolution NMR is essential.

Advanced 1D and 2D NMR Pulse Sequences (COSY, HSQC, HMBC, NOESY)

A comprehensive structural assignment of this compound typically involves the use of advanced 1D and 2D NMR experiments. numberanalytics.comfrontiersin.orgrsc.orgnih.gov

¹H NMR provides information on the different types of protons and their chemical environments, as well as their coupling interactions.

¹³C NMR helps in identifying the different carbon atoms in the molecule.

Correlation Spectroscopy (COSY) reveals correlations between coupled protons, indicating adjacent protons in the molecular structure. numberanalytics.comfrontiersin.orgrsc.orgnih.gov

Heteronuclear Single Quantum Coherence (HSQC) correlates proton and carbon signals that are directly bonded to each other, aiding in the assignment of CH, CH₂, and CH₃ groups. numberanalytics.comfrontiersin.orgrsc.orgnih.gov

Heteronuclear Multiple Bond Correlation (HMBC) shows correlations between protons and carbons that are separated by two or three bonds, providing crucial information about the connectivity of the carbon skeleton and the placement of substituents. frontiersin.orgrsc.orgnih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, regardless of whether they are coupled. numberanalytics.comrsc.orgnih.govacs.org This is particularly valuable for determining the relative stereochemistry and preferred conformations in solution. NOESY experiments have been used to identify the structure of rotamers in this compound derivatives. acs.org

These techniques, applied in concert, allow for the unambiguous assignment of the signals in the NMR spectra and the construction of the molecular framework of this compound.

Variable-Temperature NMR (VT-NMR) for Dynamic Conformational Studies

This compound and its analogues can exhibit conformational flexibility, particularly around single bonds. VT-NMR is a powerful tool for studying these dynamic processes, such as restricted rotation, by observing changes in NMR spectra as a function of temperature. acs.orgresearchgate.netnih.govresearchgate.net As the temperature changes, the rate of interconversion between different conformers changes. At low temperatures, interconversion may be slow on the NMR timescale, leading to distinct signals for each conformer. As the temperature increases, the interconversion rate increases, and signals may broaden and eventually coalesce into a single averaged signal. researchgate.net

VT-NMR experiments, including techniques like Exchange Spectroscopy (EXSY), can be used to determine the activation energies of conformational exchange processes. researchgate.net This provides quantitative information about the energy barrier to rotation around specific bonds, which is directly related to the stability and dynamics of different conformers. VT-NMR studies have been applied to this compound and its derivatives to investigate restricted rotation about the aryl-C(sp³) bond. acs.orgresearchgate.netnih.govresearchgate.netacs.org

Mass Spectrometry (MS) Techniques in Elucidating Fragmentation Pathways and Molecular Architectures

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound, which is complementary to NMR data for structure elucidation. numberanalytics.comfrontiersin.org

High-Resolution Quadrupole Time-of-Flight Mass Spectrometry (HR-QTOF/MS)

High-Resolution Mass Spectrometry (HRMS), such as HR-QTOF/MS, is crucial for determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula can be determined, which is a fundamental piece of information for structure elucidation. rsc.orgnih.govacs.orgnih.gov HR-QTOF/MS can also provide detailed fragmentation patterns. The way a molecule breaks apart under ionization conditions provides clues about its substructures and connectivity. Analyzing these fragmentation pathways helps in confirming the proposed structure derived from NMR data. acs.orgnih.gov

Hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) and LC-NMR-MS are particularly valuable for analyzing complex mixtures containing this compound, allowing for the separation, detection, and structural characterization of individual components. frontiersin.orgnih.govglobalresearchonline.net

Atropisomerism and Restricted Rotation in this compound and Related Dihydrochalcones

Atropisomerism is a type of stereoisomerism resulting from hindered rotation around a single bond, which is slow enough to allow for the isolation or observation of the individual conformers (atropisomers). acs.orgmdpi.comresearchgate.net this compound and related dihydrochalcones, particularly those with substituents at the ortho positions of the aromatic rings connected by a single bond, can exhibit atropisomerism due to restricted rotation around the aryl-C(sp³) bond. acs.orgresearchgate.netnih.govacs.orgmdpi.com

Studies on this compound derivatives have demonstrated the existence of atropisomers arising from restricted rotation about the aryl-C(sp³) bond connecting the substituted phenyl ring and the cyclohexenyl moiety. acs.orgresearchgate.netnih.govacs.org This restricted rotation can lead to the presence of unequally populated rotamers that are detectable by NMR spectroscopy, especially at lower temperatures. acs.orgresearchgate.net

Stereoelectronic and Steric Effects on Atropisomeric Conformation

The restricted rotation and the resulting atropisomerism in this compound and similar dihydrochalcones are influenced by a combination of stereoelectronic and steric effects. acs.orgresearchgate.netnih.govacs.org

Steric Hindrance: Bulky substituents located at the ortho positions to the rotatable bond create steric clashes that hinder free rotation. The size and position of these groups play a significant role in determining the rotational barrier. acs.orgresearchgate.netnih.govacs.org

Stereoelectronic Effects: Electronic interactions, such as donor-acceptor charge transfer interactions, can also influence the conformational preference and the energy barrier to rotation. researchgate.netnih.govacs.org These interactions can stabilize certain conformers over others. Studies using computational methods like Natural Bond Orbital (NBO) analysis have been applied to understand the electronic origins of conformational preferences in related compounds. researchgate.netnih.govacs.org

Intramolecular Interactions: Intramolecular interactions, such as hydrogen bonding (e.g., OH/π and CH/O hydrogen bonds), can also contribute to the stabilization of specific conformers and influence the rotational barrier. researchgate.net

The interplay of these steric and stereoelectronic factors dictates the energy barrier to rotation and thus whether atropisomers are stable and observable. Research findings indicate that the presence and nature of ortho substituents are crucial for observing a mixture of rotamers in this compound derivatives. acs.org The activation energies for the conformational exchange in this compound and cannabidiol (B1668261) derivatives have been determined using VT-NMR and computational methods, highlighting the influence of substituents on the rotational barrier. researchgate.netnih.govresearchgate.netacs.org

Data Tables

While specific quantitative NMR and MS data for this compound itself across various studies can vary based on experimental conditions and solvents, the general types of data obtained and the insights gained are consistent. The following table illustrates the types of spectroscopic data typically acquired for structure elucidation and conformational analysis of compounds like this compound.

Spectroscopic TechniqueType of Data ObtainedInformation ProvidedRelevance to this compound
¹H NMR Chemical shifts (δ), coupling constants (J), signal integralsNumber and type of protons, their electronic environment, connectivity to adjacent protonsBasic structural information, identification of proton environments in the dihydrochalcone (B1670589) and cyclohexenyl moieties. acs.orgrsc.orggoogle.com
¹³C NMR Chemical shifts (δ)Number and type of carbon atoms, their electronic environmentIdentification of carbon skeleton. rsc.org
COSY Cross-peaks between coupled protonsConnectivity of adjacent protonsEstablishing proton spin systems. numberanalytics.comfrontiersin.orgrsc.orgnih.gov
HSQC Cross-peaks between directly bonded protons and carbonsCorrelation of CH, CH₂, CH₃ groupsAssigning proton signals to their attached carbons. numberanalytics.comfrontiersin.orgrsc.orgnih.gov
HMBC Cross-peaks between protons and carbons separated by 2 or 3 bondsLong-range connectivityConnecting different parts of the molecule, confirming the position of substituents. frontiersin.orgrsc.orgnih.gov
NOESY Cross-peaks between spatially close protonsSpatial relationships between atomsDetermining relative stereochemistry, identifying preferred conformations, observing exchange between rotamers. numberanalytics.comrsc.orgnih.govacs.org
VT-NMR Changes in signal shape and position with temperatureDynamic processes like restricted rotationDetermining activation barriers for conformational interconversion. acs.orgresearchgate.netnih.govresearchgate.netacs.org
HRMS (e.g., HR-QTOF/MS) Accurate molecular mass, fragmentation ionsElemental composition, molecular formula, structural fragmentsConfirming molecular weight and providing clues about substructures. rsc.orgnih.govacs.orgnih.gov

Detailed Research Findings

Research on this compound and its derivatives has provided detailed insights into their conformational behavior and the factors governing atropisomerism.

Studies have shown that this compound and related compounds, synthesized via terpenylation reactions, exhibit restricted rotation about the aryl-C(sp³) bond. acs.orgresearchgate.netnih.govresearchgate.netacs.org

VT-NMR experiments have been instrumental in observing distinct signals for different rotamers at low temperatures and determining the activation energies for their interconversion. acs.orgresearchgate.netnih.govresearchgate.netacs.org

The presence and nature of ortho substituents on the aromatic ring have been identified as crucial factors influencing the barrier to rotation and the observation of atropisomers. acs.org

Computational studies, often combined with VT-NMR data, have been used to calculate energy barriers and understand the contributions of steric and stereoelectronic effects to conformational control. acs.orgresearchgate.netnih.govresearchgate.netacs.org These studies suggest that both steric interactions between vicinal substituents and stereoelectronic effects, such as donor-acceptor charge transfer, play a role in determining conformational preferences and rotational barriers. researchgate.netnih.govacs.org

In some related dihydrochalcone derivatives, the conformational preference has been attributed to a combination of stereoelectronic and steric effects between substituents in close contact on the two rings. acs.orgresearchgate.netnih.govacs.org

These findings underscore the complex conformational landscape of this compound and its analogues, highlighting the importance of detailed spectroscopic and computational analysis for their complete stereochemical characterization.

Activation Energy Determination for Conformational Exchange

The conformational exchange in this compound and its analogues, particularly those exhibiting atropisomerism around aryl-Csp3 bonds, involves restricted rotation leading to unequally populated rotameric epimers. VT-NMR spectroscopy is a key experimental technique used to study these dynamic processes and determine the activation energies of the conformational changes acs.orgresearchgate.net. By analyzing the changes in NMR spectra at different temperatures, researchers can observe the coalescence of signals, which provides information about the rate constants of interconversion between conformers acs.org.

The free energies of activation (ΔG‡) for bond rotation can be determined from the coalescence temperature (Tc) and the rate constants at coalescence using the Eyring equation acs.org. For epoxide derivatives related to this compound, ΔG‡ values in the range of 55 to 92 kJ mol−1 have been reported for the conformational interconversion acs.org. These energy barriers are sufficiently high that the conformers can be considered atropisomers, meaning they interconvert slowly enough to be potentially separable acs.org.

Experimental determination of activation energies provides crucial data for understanding the dynamics of molecular reorientation and conformational exchange in solution nih.gov.

Computational Chemistry Approaches in Stereochemical and Conformational Research

Computational chemistry, particularly DFT calculations and NBO analysis, plays a vital role in complementing experimental studies of this compound's stereochemistry and conformational behavior acs.orgresearchgate.net. These methods provide theoretical insights into the energy landscapes, electronic factors, and stabilizing interactions that govern molecular conformation.

Density Functional Theory (DFT) Calculations for Energy Landscapes

DFT calculations are widely used to explore the potential energy surface of molecules and to determine the relative stabilities of different conformers and the transition states connecting them mdpi.comlongdom.org. For this compound and its derivatives, DFT has been employed to calculate the activation energies of conformational changes arising from restricted rotation about the aryl-Csp3 bond acs.orgresearchgate.net.

By optimizing the geometries of different conformers and the transition states for their interconversion, DFT calculations can provide a theoretical basis for the experimentally determined activation barriers mdpi.com. These calculations help to map the energy landscape of the conformational exchange process, revealing the energy profiles and the structures involved in the transitions rsc.org. DFT studies have shown that the conformational preference in some this compound analogues arises from a combination of stereoelectronic and steric effects acs.orgresearchgate.net.

Data from DFT calculations, such as optimized geometries and energies of conformers and transition states, contribute to a comprehensive understanding of the factors influencing conformational equilibria and dynamics mdpi.com.

Natural Bond Orbital (NBO) Analysis for Electronic Stabilization

NBO analysis is a computational tool used to investigate the electronic structure of molecules, focusing on the interactions between filled (donor) and empty (acceptor) orbitals researchgate.netuni-muenchen.de. This analysis helps to understand the nature of chemical bonding, charge transfer, and stabilizing interactions within a molecule researchgate.netaimspress.com.

In the context of this compound and its derivatives, NBO analysis has been applied to explain the electronic stabilization of one conformer over another acs.orgresearchgate.net. By examining the donor-acceptor charge transfer interactions, NBO analysis can identify stereoelectronic effects that influence conformational preferences acs.orgresearchgate.net. For example, interactions between oxygen lone pairs and adjacent antibonding orbitals can contribute to the stabilization of specific conformers acs.org.

NBO analysis provides quantitative data on the strength of these interactions, often expressed as stabilization energies (E(2)), which are estimated using second-order perturbation theory researchgate.netuni-muenchen.de. These energies indicate the energetic importance of delocalization corrections to the idealized Lewis structure uni-muenchen.de. Studies on this compound analogues have shown that stereoelectronic interactions, alongside steric effects, play a significant role in conformational control acs.orgresearchgate.net. NBO analysis can reveal how factors like intramolecular hydrogen bonding or π–π interactions contribute to the stabilization of particular conformations researchgate.netresearchgate.net.

Data from NBO analysis can include:

Stabilization energies (E(2)) for donor-acceptor interactions.

Occupancies of natural bond orbitals.

Natural atomic charges, providing insight into charge distribution researchgate.netescientificpublishers.com.

Biosynthetic Pathway Elucidation and Engineering Strategies for Linderatin

Proposed Biosynthetic Pathways of Isoprenylated Flavonoids and Dihydrochalcones

Isoprenylated flavonoids and dihydrochalcones are generally synthesized through a convergence of the phenylpropanoid pathway, which provides the chalcone (B49325) or dihydrochalcone (B1670589) backbone, and the isoprenoid pathway, which provides the isoprenyl unit.

The phenylpropanoid pathway begins with the deamination of phenylalanine by phenylalanine-ammonia lyase (PAL) to form cinnamic acid. Subsequent enzymatic steps, including hydroxylation and methylation, lead to the formation of various cinnamic acid derivatives and ultimately to chalcones via chalcone synthase (CHS) nih.govsemanticscholar.org. Dihydrochalcones are formed from chalcones, often through the reduction of the α,β-double bond in the chalcone structure, a reaction that can be catalyzed by enzymes such as chalcone reductase or a double bond reductase (DBR) researchgate.netgoogle.com.

The isoprenoid units (like isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP)) are derived from two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway (also known as the deoxyxylulose 5-phosphate (DXP) pathway) nih.gov. In plants, the MVA pathway typically operates in the cytosol and is involved in sterol biosynthesis, while the MEP pathway is located in plastids and is responsible for the biosynthesis of carotenoids, chlorophyll (B73375) side chains, and other plastid-derived isoprenoids nih.gov. Studies on Morus alba (mulberry tree), a source of isoprenylated flavonoids, have shown the operation of two independent isoprenoid biosynthetic pathways: one for sterols (susceptible to compactin) and another for isoprenoid-phenols (resistant to compactin), suggesting a complex interplay and compartmentation of isoprenoid supply for different classes of compounds nih.govnih.govjst.go.jpresearchgate.net.

The prenylation of flavonoids and dihydrochalcones, including the potential formation of linderatin, involves the enzymatic transfer of an isoprenyl group to a specific position on the flavonoid or dihydrochalcone scaffold. This is typically catalyzed by prenyltransferases. The regiospecificity of these enzymes is crucial in determining the final structure of the isoprenylated compound.

While a specific detailed pathway for this compound biosynthesis is not extensively documented in the provided search results, the biosynthesis of related isoprenylated compounds from Morus alba provides a strong model. These compounds, such as kuwanons and chalcomoracin, are thought to be formed through enzymatic Diels-Alder type reactions between an isoprenyl portion of an isoprenylphenol and the α,β-double bond of a chalcone nih.govnih.govjst.go.jp. Given that this compound is a dihydrochalcone, its biosynthesis likely involves similar phenylpropanoid and isoprenoid precursors, with the reduction step leading to the dihydrochalcone structure occurring at some point in the pathway.

A hypothetical biosynthetic pathway for this compound would likely involve:

Synthesis of a dihydrochalcone backbone via the phenylpropanoid pathway and a double bond reductase.

Synthesis of isoprenyl diphosphate units via the MVA or MEP pathways.

Prenylation of the dihydrochalcone scaffold at a specific carbon position by a prenyltransferase.

The exact sequence of prenylation and dihydrochalcone formation (whether prenylation occurs on a chalcone followed by reduction, or on a pre-formed dihydrochalcone) would need to be elucidated through specific enzymatic and labeling studies.

Enzymatic Characterization and Mechanistic Studies of Key Biosynthetic Steps

Enzymatic characterization is crucial for understanding the precise steps involved in this compound biosynthesis. Key enzymes would include those from the phenylpropanoid pathway (like PAL, CHS, and potentially a DBR specific for the this compound pathway) and prenyltransferases responsible for attaching the isoprenyl group.

Studies on other biosynthetic pathways, such as lignan (B3055560) biosynthesis, highlight the importance of enzymes like dirigent proteins for stereospecific coupling and reductases for modifying functional groups nih.govresearchgate.netarkat-usa.org. Similarly, in isoprenylated flavonoid biosynthesis, specific prenyltransferases dictate the position of isoprenylation. Characterization of these enzymes involves determining their substrate specificity, catalytic mechanism, and kinetic parameters researchgate.netnih.govplos.orgunc.edu.

For this compound, identifying and characterizing the specific prenyltransferase that catalyzes the addition of the isoprenyl group to the dihydrochalcone scaffold is a key step in pathway elucidation. This would involve isolating enzymes from this compound-producing plants, expressing them recombinantly, and testing their activity with potential dihydrochalcone and isoprenyl diphosphate substrates. Mechanistic studies, potentially involving site-directed mutagenesis and structural analysis, could reveal how these enzymes achieve their regioselectivity and stereoselectivity.

Precursor Feeding Experiments and Isotopic Labeling Studies

Precursor feeding experiments and isotopic labeling studies are powerful tools for tracing the flow of atoms from simple precursors into complex natural products and confirming proposed biosynthetic routes. By feeding isotopically labeled compounds (e.g., with ¹³C or ²H) that are hypothesized to be intermediates in the pathway, researchers can analyze the labeling pattern in the final product (this compound) using techniques like Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).

Studies on the biosynthesis of isoprenylated flavonoids in Morus alba have utilized ¹³C-labeled glycerol (B35011) and acetate (B1210297) to investigate the origin of the isoprenoid units. These studies revealed unexpected labeling patterns suggesting a novel isoprenoid biosynthesis route through the junction of glycolysis and the pentose-phosphate cycle for isoprenylflavonoids, distinct from the mevalonate pathway supplying sterols nih.govnih.govjst.go.jppsu.edu.

For this compound, feeding experiments with labeled precursors such as:

Labeled cinnamic acid or derivatives to trace the phenylpropanoid backbone.

Labeled mevalonate or deoxyxylulose phosphate to trace the isoprenoid unit.

Labeled putative dihydrochalcone intermediates.

could provide direct evidence for the incorporation of these precursors into this compound and help confirm the sequence of biosynthetic steps, including the timing of prenylation and reduction. mdpi.comnih.govmdpi.comscielo.br

An example of data that might be obtained from such studies is shown in the hypothetical table below:

Fed PrecursorLabeling Position in this compound (Hypothetical)Conclusion (Hypothetical)
[U-¹³C]PhenylalaninePhenylpropanoid A-ring and B-ring, C3 bridgePhenylalanine is a precursor to the dihydrochalcone backbone.
[X-¹³C]MevalonateIsoprenyl unitMevalonate pathway contributes to the isoprenyl unit.
[Y-¹³C]Deoxyxylulose phosphateIsoprenyl unitMEP pathway contributes to the isoprenyl unit.
[Z-¹³C]Putative Dihydrochalcone Int.Dihydrochalcone backbone and isoprenyl unitPutative intermediate is incorporated.

This table is illustrative and the actual labeling patterns would depend on the specific pathway in the this compound-producing organism.

Genetic and Metabolic Engineering Approaches for Enhanced this compound Production

Understanding the biosynthetic pathway at the genetic level opens possibilities for enhancing this compound production through genetic and metabolic engineering. This involves manipulating the genes encoding the enzymes in the pathway in a host organism, which could be the native plant or a heterologous microbial system.

Strategies include:

Overexpression of pathway genes: Increasing the expression levels of genes encoding rate-limiting enzymes to push flux towards this compound production.

Downregulation or knockout of competing pathway genes: Reducing the flow of precursors into competing metabolic pathways to increase the availability of substrates for this compound biosynthesis.

Expression of heterologous genes: Introducing genes from other organisms with more efficient enzymes or complete pathways into a host.

Engineering regulatory elements: Modifying promoters and terminators to control gene expression levels.

Subcellular localization: Targeting enzymes to specific cellular compartments to optimize pathway flux.

Metabolic engineering has been successfully applied to enhance the production of various natural products, including other flavonoids and phenylpropanoids, in hosts like Escherichia coli and Saccharomyces cerevisiae duke.edubiorxiv.orgnih.gov. For this compound, this could involve reconstituting the proposed this compound biosynthetic pathway in a microbial host, providing a sustainable and scalable production platform.

Challenges in engineering complex pathways include balancing the expression of multiple genes, ensuring the availability of cofactors, and preventing the accumulation of toxic intermediates. duke.edu

Chemoenzymatic Synthesis as a Tool for Analog Generation

Chemoenzymatic synthesis combines the power of chemical synthesis with the specificity and efficiency of enzymatic reactions. This approach can be particularly useful for synthesizing complex natural products and generating analogs with modified structures. acs.orgclaydenchemistry.netrsc.orgresearchgate.netrsc.org

For this compound, chemoenzymatic synthesis could involve:

Chemically synthesizing the dihydrochalcone backbone or modified backbones.

Using enzymes (e.g., prenyltransferases) to catalyze the regioselective and stereoselective addition of isoprenyl groups or modified isoprenyl units to the chemically synthesized scaffolds.

Employing enzymes for specific modifications, such as hydroxylation or methylation, at later stages.

This approach allows for the production of this compound and the generation of a library of this compound analogs with structural variations in either the dihydrochalcone core or the isoprenyl side chain. These analogs can then be used for structure-activity relationship studies to explore their biological properties. nih.gov

The flexibility of chemoenzymatic synthesis makes it a valuable tool not only for producing natural this compound but also for creating novel compounds with potentially improved or altered bioactivities. unc.edu

Chemical Synthesis and Rational Design of Linderatin Analogues and Derivatives

Total Synthesis of Linderatin and its Core Scaffold

A key challenge in the synthesis of this compound is the control of its stereochemistry, as the molecule contains multiple stereocenters. An asymmetric total synthesis of (-)-linderatin has been successfully achieved, demonstrating a high level of stereochemical control. This enantioselective synthesis is critical as the biological activity of chiral molecules is often dependent on their specific stereoisomeric form. The synthetic route established not only confirmed the absolute configuration of the natural product but also provided a blueprint for the synthesis of other enantiomerically pure this compound-related compounds.

The strategies employed often involve the use of chiral catalysts or auxiliaries to induce asymmetry in key bond-forming reactions. These methods ensure that the desired stereoisomer is formed in high enantiomeric excess, which is a critical consideration for the development of therapeutically relevant molecules.

The construction of the this compound core scaffold has been accomplished through the application of several key reaction methodologies. One of the pivotal steps in a reported total synthesis is an intramolecular Conia-ene reaction. This powerful cyclization reaction allows for the efficient formation of a key carbocyclic ring system present in the this compound structure.

Another significant transformation employed is a Pd-catalyzed decarboxylative allylic alkylation, which facilitates the coupling of key molecular fragments. Terpenylation reactions, which involve the introduction of a terpene-derived moiety to a phenolic precursor, are also fundamental to the synthesis of this compound and other meroterpenoids. These reactions are often challenging due to the potential for multiple side reactions and the need for regioselective control. The successful implementation of these key reactions has been instrumental in the efficient assembly of the complex this compound framework.

Design and Synthesis of Structurally Modified this compound Derivatives

With a viable synthetic route to the this compound core in hand, researchers have turned their attention to the design and synthesis of structurally modified derivatives. The goal of these efforts is to explore the structure-activity relationships of this compound and to develop new analogues with improved or altered biological profiles.

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, these studies involve the systematic modification of different parts of the molecule and the subsequent evaluation of the biological effects of the resulting derivatives. By identifying the key structural features responsible for its activity, researchers can design more potent and selective analogues. While detailed SAR studies on a wide range of this compound derivatives are still emerging, the ability to synthetically access the core structure is the first critical step in enabling such investigations.

The three-dimensional shape, or conformation, of a molecule plays a critical role in its interaction with biological targets. The preparation of this compound analogs with tuned conformational properties involves the introduction of structural modifications that restrict the molecule's flexibility. This can lead to a more "bioactive" conformation, resulting in enhanced potency or selectivity. Techniques such as the introduction of rigidifying elements or the strategic placement of bulky substituents can be employed to control the conformational landscape of this compound analogues.

Comparative Synthetic Approaches with Structurally Related Phytocannabinoids (e.g., Cannabidiol (B1668261) Derivatives)

The synthesis of this compound shares some common strategic elements with the synthesis of other structurally related phytocannabinoids, such as cannabidiol (CBD). Both classes of compounds often originate from phenolic precursors, such as olivetolic acid, and involve a key terpenylation step to introduce the terpene-derived portion of the molecule.

Investigation of Linderatin S Biological Activities and Molecular Target Engagement

In Vitro Cellular and Biochemical Assay Systems for Screening and Mechanism Elucidation

To determine the biological effects of Linderatin, a variety of in vitro cellular and biochemical assay systems would be necessary. Initial screening would likely involve a panel of human cancer cell lines to investigate its potential cytotoxic or cytostatic effects. Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulfonamide B) assays would be employed to determine the half-maximal inhibitory concentration (IC50) across different cancer types.

Further mechanistic elucidation would require more specific assays. For instance, to assess the impact on cell cycle progression, flow cytometry analysis of propidium (B1200493) iodide-stained cells would be essential. To investigate the induction of apoptosis, assays for caspase-3/7 activity, Annexin V staining, and Western blot analysis for key apoptotic proteins (e.g., Bcl-2, Bax, PARP cleavage) would be utilized.

Identification and Characterization of Putative Molecular Targets

A crucial aspect of understanding this compound's mechanism of action is the identification of its direct molecular targets.

Enzyme Inhibition Studies (e.g., Protein Tyrosine Phosphatase-1B (PTP1B))

Given that many natural polyphenolic compounds exhibit enzyme inhibitory activity, screening this compound against a panel of relevant enzymes would be a logical step. Protein Tyrosine Phosphatase-1B (PTP1B) is a key negative regulator of the insulin (B600854) and leptin signaling pathways, making it a significant target in the research of diabetes and obesity. A standard in vitro PTP1B inhibition assay would involve incubating the enzyme with a synthetic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP), in the presence of varying concentrations of this compound. The inhibition of pNPP hydrolysis, measured spectrophotometrically, would indicate the inhibitory potential of this compound, allowing for the determination of its IC50 value.

Table 1: Hypothetical Data for this compound PTP1B Enzyme Inhibition Assay

CompoundConcentration (µM)% Inhibition of PTP1BIC50 (µM)
This compound115.2
535.8
1052.19.5
2578.9
5091.3
Positive Control195.00.8

This table is for illustrative purposes only, as no specific data for this compound's PTP1B inhibitory activity has been found in the public domain.

Receptor Binding Profiling (where applicable to research models)

To explore if this compound interacts with specific cellular receptors, a receptor binding profiling screen would be informative. This typically involves a panel of radioligand binding assays for a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. By measuring the displacement of a known radiolabeled ligand from its receptor by this compound, its binding affinity (Ki) for various targets could be determined. This approach would help to identify any "off-target" effects or uncover novel receptor interactions.

Mechanistic Insights into Cellular and Subcellular Pathways Modulated by this compound Analogues

Understanding how this compound affects cellular pathways is key to elucidating its biological function.

Antioxidant Mechanisms and Oxidative Stress Modulation

The phenolic structure of this compound suggests potential antioxidant activity. This can be investigated using several standard in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays would provide a measure of its direct antioxidant capacity. The Ferric Reducing Antioxidant Power (FRAP) assay would assess its ability to donate an electron. To understand its effects on cellular oxidative stress, intracellular reactive oxygen species (ROS) levels could be measured in cells (e.g., using DCFDA staining and flow cytometry) following treatment with an oxidizing agent in the presence or absence of this compound.

Table 2: Hypothetical Antioxidant Activity Data for this compound

AssayThis compound IC50 (µg/mL)Positive Control (e.g., Ascorbic Acid) IC50 (µg/mL)
DPPH Radical Scavenging45.85.2
ABTS Radical Scavenging22.13.8
FRAP (FeSO4 equivalents in µM)150.3850.6

This table is for illustrative purposes only, as no specific data for this compound's antioxidant activity has been found in the public domain.

Anti-inflammatory Pathways in Relevant Research Models

To investigate the potential anti-inflammatory properties of this compound, a common in vitro model is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The effect of this compound on the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) would be quantified using Griess reagent and ELISA kits, respectively. Furthermore, its impact on the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and the activation of signaling pathways such as NF-κB and MAPKs, could be assessed by Western blotting and reporter gene assays.

Advanced Analytical Chemistry Methodologies for Linderatin Research

Coupled Chromatographic-Mass Spectrometric Platforms for Complex Mixture Analysis

Chromatographic techniques coupled with mass spectrometry (MS) are indispensable for the analysis of Linderatin in complex samples, such as plant extracts. Chromatography provides the necessary separation of this compound from other co-occurring compounds, while MS offers sensitive detection and structural information. thermofisher.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Qualitative and Quantitative Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for both the qualitative identification and quantitative determination of this compound. LC separates compounds based on their interaction with a stationary phase and a mobile phase, making it suitable for non-volatile or semi-volatile compounds like this compound. thermofisher.com The separated components then enter a mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. Tandem mass spectrometry (MS/MS) provides additional fragmentation data, which is highly valuable for confirming the identity of this compound and differentiating it from isomers or compounds with similar molecular weights. nih.gov

LC-MS/MS methods have been employed in the analysis of natural product extracts containing this compound. For qualitative profiling, LC-MS/MS can identify this compound by matching its retention time and characteristic mass spectral fragmentation pattern to those of a reference standard or spectral database. metabolomics.jp High-resolution MS (HR-MS), such as that provided by instruments like HREIMS, can determine the exact mass of this compound, allowing for the determination of its elemental composition and increasing confidence in identification. acs.org

For quantitative analysis, LC-MS/MS methods are developed and validated to accurately measure the concentration of this compound in various samples. This involves optimizing chromatographic conditions for adequate separation and MS parameters for sensitivity and selectivity. Multiple Reaction Monitoring (MRM) in tandem MS is commonly used for quantification due to its high sensitivity and specificity. nih.gov Calibration curves are generated using known concentrations of this compound, and internal standards are often used to improve the accuracy and reproducibility of the measurements by compensating for matrix effects and variations in instrument performance. nih.govnih.gov While specific quantitative data for this compound from LC-MS/MS in the provided search results is limited, related studies on other natural products like linarin (B1675465) demonstrate the capability of LC-MS/MS for quantification with good linearity and low limits of quantification. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. In the context of this compound research, while this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, GC-MS is valuable for analyzing the volatile profile of the source material (e.g., essential oils from Lindera species) or potential volatile degradation products. nih.govspkx.net.cninnovatechlabs.com

High-Resolution NMR Techniques for Quantitative and Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structural elucidation and provides detailed information about the atomic connectivity and functional groups within a molecule. nih.gov High-resolution NMR, including 1D (¹H, ¹³C) and 2D NMR techniques (e.g., COSY, HSQC, HMBC, NOESY), is essential for confirming the structure of isolated this compound and studying its conformational behavior. acs.orgacs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netsciencepublishinggroup.comchalmers.se

Beyond structural confirmation, high-resolution NMR, specifically quantitative NMR (qNMR), is a valuable method for determining the purity and concentration of this compound. nih.govmestrelab.comeppltd.com Unlike many other quantitative techniques that require a reference standard of the analyte, qNMR can quantify a compound by comparing the integral of a specific, well-resolved signal in its NMR spectrum to the integral of a signal from an internal standard of known purity and concentration. mestrelab.comeppltd.com This makes qNMR particularly useful for natural products where obtaining a highly pure standard can be challenging. mestrelab.com

qNMR allows for the direct determination of the molar ratio between the analyte (this compound) and the internal standard, which can then be converted to a concentration or purity value using their molecular weights and the masses used to prepare the sample. eppltd.com The accuracy of qNMR depends on careful sample preparation, proper selection of an internal standard with well-separated signals, and appropriate acquisition and processing parameters. mestrelab.comeppltd.com

NMR is also highly effective for impurity profiling. Minor signals in the NMR spectrum, in addition to those of this compound, can indicate the presence of impurities. nih.gov High-resolution and 2D NMR techniques can help in identifying the structures of these impurities, which is crucial for quality control and understanding potential related compounds in natural extracts or synthetic preparations. acs.orgacs.org Studies on this compound derivatives have utilized VT-NMR (Variable-Temperature NMR) to investigate conformational isomerism, demonstrating the sensitivity of NMR to subtle structural and dynamic features. acs.orgresearchgate.netsciencepublishinggroup.com

Metabolomic Profiling and Chemometric Analysis in this compound Research

Metabolomic profiling involves the comprehensive analysis of all metabolites in a biological system or sample. In this compound research, metabolomics, often employing LC-MS or GC-MS platforms, can be used to study the metabolic changes in an organism or cell treated with this compound, or to characterize the metabolic profile of this compound-producing plants. metabolomics.jpwp.csiro.au This provides a broader understanding of the biochemical pathways this compound may influence or be part of.

Chemometric analysis involves the application of statistical and mathematical methods to chemical data. In metabolomics and other analytical studies of this compound, chemometrics plays a vital role in processing and interpreting complex datasets generated by techniques like LC-MS and NMR. wp.csiro.au Techniques such as Principal Component Analysis (PCA) or Partial Least Squares Discriminant Analysis (PLS-DA) can be used to identify patterns, differentiate samples based on their chemical profiles, and pinpoint specific metabolites (including this compound or its related compounds) that contribute most to these differences. wp.csiro.au This is particularly useful for comparing extracts from different plant sources, different plant parts, or samples from biological studies. Chemometric analysis can help correlate the presence or concentration of this compound with other metabolites or with specific biological activities observed in research. wp.csiro.au

Microfluidics and Miniaturized Analytical Systems for High-Throughput Screening

Microfluidics involves the manipulation of small volumes of fluids within channels with dimensions typically in the micrometer range. fluigent.comnih.gov Microfluidic devices and miniaturized analytical systems offer several advantages for this compound research, particularly for high-throughput screening and analysis with reduced sample and solvent consumption. fluigent.comnih.gov

These systems can integrate various analytical steps, such as sample preparation, chromatographic separation, and detection, onto a single chip. fluigent.com For this compound, microfluidics could potentially be applied to develop rapid screening methods for its presence in numerous plant samples or fractions during the isolation process. Miniaturized LC systems on a chip coupled with MS could enable faster separation and detection with less material. fluigent.comnih.gov

While specific examples of microfluidics applied directly to this compound analysis were not prominently found in the search results, the principles and applications of microfluidics in natural product analysis and high-throughput screening of compounds are well-established. fluigent.comnih.govrsc.orgzeiss.comnih.gov The potential benefits of using microfluidics in this compound research include increased sample throughput, reduced analysis time, lower consumption of valuable samples and solvents, and potentially improved sensitivity and resolution due to the controlled environment within microchannels. fluigent.comnih.gov This could be particularly relevant for early-stage research involving screening large numbers of plant extracts or fractions.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound353260
(+)-Linderatin14078584
(-)-LinderatinNot readily available in search results, but distinct from (+)-Linderatin
(-)-Neothis compoundNot readily available in search results
(+)-Neothis compoundNot readily available in search results
2',6'-dihydroxy-4'-methoxydihydrochalconeNot readily available in search results
(+)-Catechin9064
Linarin130784
Acacetin5280447
Apigenin5280445
p-hydroxy benzaldehyde103
Cardamonin641785
Cannabidiol (B1668261)644019

Data Tables

Based on the search results, specific quantitative data directly for this compound using these analytical methods is limited. However, the search results provide examples of the types of data generated by these techniques in related studies or for other compounds, which illustrate their application in natural product research.

Example Data Table (Illustrative, based on search result types):

Analytical MethodApplication TypeAnalyte(s) Mentioned (Example)Sample Matrix (Example)Key Finding/Parameter (Example)Source Snippet
LC-MS/MSQuantitativeLinarin, Acacetin, ApigeninRat plasma, liver tissueLinearity: 1.00-200 ng/mL nih.gov
GC-MSQualitative(-)-spathulenol, caryophyllene (B1175711) oxideLindera communis essential oilIdentification of 23 components nih.gov
¹H NMRStructural/ConformationalThis compound derivativesSolution (DMSO-d₆, THF-d₈)Observation of rotamers by VT-NMR acs.orgresearchgate.netsciencepublishinggroup.com
qNMRQuantitativeLithiumBrine samplesLOD: 40 ppm, LOQ: 100 ppm nih.gov
Metabolomics (LC-MS)ProfilingVarious metabolites including this compoundCyanobacterial strainsDiscrimination based on profile wp.csiro.au

Future Research Directions and Unexplored Avenues for Linderatin

Discovery of Novel Biosynthetic Enzymes and Pathways in Lindera Species

Understanding the complete biosynthetic pathway of Linderatin in Lindera species is a key area for future investigation. While general terpenoid biosynthesis pathways like the mevalonic acid (MVA) and methylerythritol phosphate (B84403) (MEP) pathways are known to produce precursors such as isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP) in plants, the specific enzymes and steps leading to the unique structure of this compound remain to be fully elucidated. nih.govwikipedia.org

Future research should focus on employing advanced transcriptomic, proteomic, and metabolomic techniques on different tissues and developmental stages of this compound-producing Lindera species. This can help identify candidate genes encoding enzymes involved in the later stages of this compound biosynthesis, such as cyclases, oxidases, and transferases, which catalyze the complex structural modifications. researchgate.netazolifesciences.comnih.gov Functional characterization of these enzymes through heterologous expression and in vitro assays will be essential to confirm their roles and understand their catalytic mechanisms. biorxiv.org Discovering novel enzymes could potentially enable the biotechnological production of this compound or its precursors.

Development of Innovative Synthetic Methodologies for Expanding this compound Chemical Space

The complex structure of this compound poses significant challenges for chemical synthesis. Developing efficient and innovative synthetic methodologies is crucial for accessing this compound and generating a diverse range of analogues. chemrxiv.orgscripps.edu

Future research should explore novel strategies such as cascade reactions, organocatalysis, and flow chemistry to synthesize the core scaffold of this compound with improved efficiency and reduced environmental impact. nih.gov Stereoselective synthesis, particularly controlling the atropisomerism observed in related compounds, will be vital for producing specific isomers of this compound and its analogues. mdpi.comresearchgate.netresearchgate.net The development of modular synthetic routes could allow for the facile introduction of different substituents, enabling the creation of compound libraries with expanded chemical space. chemrxiv.org These libraries would be invaluable for structure-activity relationship (SAR) studies and the discovery of new biological activities.

Advanced Computational Modeling for Predictive Activity and Rational Drug Design

Computational methods offer powerful tools for understanding this compound's properties and guiding future research. nih.govtaylorfrancis.comemanresearch.org

Future research should leverage advanced computational modeling techniques, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, to predict this compound's potential biological targets and activities. emanresearch.orgasianjpr.comnih.gov These methods can provide insights into the binding modes and affinities of this compound with various proteins and receptors. asianjpr.com Furthermore, computational approaches can be used to design novel this compound analogues with improved potency, selectivity, and pharmacokinetic properties. nih.govemanresearch.org In silico screening of large databases of compounds based on this compound's structural features or predicted pharmacophore can also accelerate the discovery of new lead compounds. emanresearch.org

Integration of Multi-Omics Data for a Holistic Understanding of this compound's Biological Role

Integrating data from multiple omics layers can provide a comprehensive understanding of how this compound affects biological systems. researchgate.netazolifesciences.comnih.govnih.gov

Future research should focus on applying multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, to study the effects of this compound on relevant biological models. researchgate.netazolifesciences.com By integrating these diverse datasets, researchers can gain a holistic view of the molecular pathways and networks modulated by this compound. nih.govmdpi.com This can help identify key biomarkers of this compound activity, elucidate its mechanisms of action, and uncover previously unknown biological roles. researchgate.netnih.gov The integration of multi-omics data, potentially combined with computational modeling, can provide deeper insights into this compound's complex interactions within biological systems. researchgate.netazolifesciences.comnih.gov

Exploration of this compound as a Scaffold for Rational Analogue Development

This compound's unique chemical structure makes it a promising scaffold for the rational design and synthesis of novel bioactive molecules. researchgate.net

Q & A

Q. What methods resolve dose-response inconsistencies in this compound’s preclinical studies?

  • Methodological Answer :
  • Sensitivity analysis : Identify thresholds where efficacy plateaus or toxicity emerges.
  • Time-course experiments : Assess if effects are time-dependent (e.g., delayed apoptosis).
  • Species-specific modeling : Use organ-on-a-chip systems to mimic human physiology.
    Document all experimental conditions in supplemental materials for reproducibility .

Key Considerations for Data Presentation

  • Tables/Figures : Use clear labels, error bars, and legends. For spectral data (e.g., NMR, HPLC), include purity metrics and baseline corrections .
  • Ethical Reporting : Disclose conflicts of interest, funding sources, and data availability per international guidelines (e.g., COPE) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.